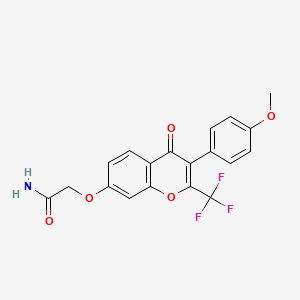
2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H14F3NO5 and its molecular weight is 393.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide , also known as a derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H13F3O5, with a molecular weight of approximately 378.3 g/mol. The structure features a chromenone core substituted with a methoxyphenyl group and a trifluoromethyl group, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with various enzymes. Studies have shown that it can inhibit cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
- Cytotoxicity : The compound exhibits cytotoxic effects against cancer cell lines, particularly breast cancer (MCF-7) and human embryonic kidney cells (HEK293). In vitro studies have demonstrated significant inhibition of cell proliferation at varying concentrations, indicating its potential as an anticancer agent .
- Antioxidant Activity : The presence of the methoxy group contributes to the antioxidant properties of the compound, potentially mitigating oxidative stress in biological systems .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
- Anti-inflammatory Studies : A study investigated the anti-inflammatory properties of the compound by assessing its effect on COX and LOX pathways in vitro. Results indicated a moderate inhibition profile, suggesting potential therapeutic use in inflammatory diseases .
- Cancer Research : In another study focusing on breast cancer treatment, the compound was tested for cytotoxic effects on MCF-7 cells. Results showed significant cell death at concentrations as low as 18.1 μM, highlighting its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking simulations have predicted strong binding affinities between the compound and target proteins involved in cancer progression and inflammation, further supporting its potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO5/c1-26-11-4-2-10(3-5-11)16-17(25)13-7-6-12(27-9-15(23)24)8-14(13)28-18(16)19(20,21)22/h2-8H,9H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSAYYXISZKLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














